Racefenicol
Overview
Description
Racephenicol is a synthetic antibiotic belonging to the amphenicol class. It is structurally related to chloramphenicol and thiamphenicol, and is known for its broad-spectrum antibacterial activity. Racephenicol is primarily used in veterinary medicine, particularly for treating infections in poultry and livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Racephenicol is synthesized through a multi-step chemical process. The synthesis begins with the chlorination of acetamide to form 2,2-dichloroacetamide. This intermediate is then reacted with (1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethanol under basic conditions to yield racephenicol .
Industrial Production Methods
Industrial production of racephenicol involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Racephenicol undergoes several types of chemical reactions, including:
Oxidation: Racephenicol can be oxidized to form various metabolites.
Reduction: The nitro group in racephenicol can be reduced to an amine.
Substitution: Halogen atoms in racephenicol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various metabolites and derivatives of racephenicol, which can have different pharmacological properties .
Scientific Research Applications
Racephenicol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of amphenicol antibiotics.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.
Industry: Used in the formulation of veterinary drugs and as a feed additive to prevent infections in livestock
Mechanism of Action
Racephenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the transfer of amino acids to the growing peptide chain. This inhibition of peptidyl transferase activity ultimately halts bacterial growth and replication .
Comparison with Similar Compounds
Racephenicol is similar to other amphenicol antibiotics such as chloramphenicol and thiamphenicol. it has some unique properties:
Chloramphenicol: Known for its broad-spectrum activity but associated with severe side effects like aplastic anemia.
Thiamphenicol: Similar to chloramphenicol but with a better safety profile and less risk of causing aplastic anemia.
Racephenicol: Offers a balance between efficacy and safety, making it suitable for veterinary use.
List of Similar Compounds
Properties
IUPAC Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860157 | |
Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15318-45-3, 7780-07-6 | |
Record name | thiamphenicol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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